molecular formula C35H46ClN5O9S B8055012 (1R,2S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-valyl-(4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-L-prolyl-1-amino-N-(cyclopropylsulfonyl)-2-ethenylcyclopropanecarboxamide

(1R,2S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-valyl-(4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-L-prolyl-1-amino-N-(cyclopropylsulfonyl)-2-ethenylcyclopropanecarboxamide

Cat. No.: B8055012
M. Wt: 748.3 g/mol
InChI Key: XRWSZZJLZRKHHD-QGQNBIQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally intricate molecule combining multiple pharmacologically relevant motifs:

  • Cyclopropane core: The 2-ethenylcyclopropane moiety is a rigid scaffold that enhances metabolic stability and influences conformational dynamics .
  • Isoquinoline substituent: The 7-chloro-4-methoxy-1-isoquinolinyl group may confer kinase or epigenetic modulation activity, given the prevalence of isoquinoline derivatives in such inhibitors .
  • Sulfonyl and carbamate groups: The cyclopropylsulfonyl and tert-butoxycarbonyl (Boc) groups enhance solubility and modulate receptor binding specificity.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4S)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46ClN5O9S/c1-9-19-16-35(19,31(44)40-51(46,47)22-11-12-22)39-28(42)25-15-21(49-29-24-14-20(36)10-13-23(24)26(48-8)17-37-29)18-41(25)30(43)27(33(2,3)4)38-32(45)50-34(5,6)7/h9-10,13-14,17,19,21-22,25,27H,1,11-12,15-16,18H2,2-8H3,(H,38,45)(H,39,42)(H,40,44)/t19-,21+,25+,27-,35-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWSZZJLZRKHHD-QGQNBIQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)OC4=NC=C(C5=C4C=C(C=C5)Cl)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46ClN5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (1R,2S)-1-Amino-N-(cyclopropylsulfonyl)-2-ethenylcyclopropanecarboxamide

The cyclopropane core is synthesized via a stereoselective [2+1] cycloaddition. A modified Kulinkovich reaction employs titanium-mediated coupling of ethyl vinyl ether with a bromoacetamide derivative. Key conditions include:

  • Titanium(IV) isopropoxide (2.2 equiv) in anhydrous dichloromethane at −78°C.

  • Cyclopropylsulfonamide introduced via nucleophilic displacement of a transient oxaziridine intermediate.

Purification : Recrystallization from ethanol/water (3:1) yields the cyclopropane fragment in 76% enantiomeric excess, which is enhanced to >99% via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15).

Preparation of (4R)-4-[(7-Chloro-4-methoxy-1-isoquinolinyl)oxy]-L-proline

The proline-isoquinoline fragment is synthesized in three stages:

7-Chloro-4-methoxyisoquinoline-1-ol

  • Nucleophilic aromatic substitution : 7-Chloro-4-methoxyisoquinoline is treated with sodium hydride (1.1 equiv) in DMF at 0°C, followed by slow addition of hydrogen peroxide (30%) to afford the 1-hydroxy derivative in 68% yield.

Oxyproline Formation

  • Mitsunobu reaction : The isoquinolinol (1.0 equiv) reacts with trans-4-hydroxy-L-proline methyl ester (1.2 equiv) using DIAD (1.5 equiv) and triphenylphosphine (1.5 equiv) in THF. Reaction at 25°C for 12 h achieves 82% yield.

Critical Note : Stereochemical integrity at C4 is maintained by using optically pure trans-4-hydroxyproline.

Boc-Protected L-Valyl-L-Proline Intermediate

A standard peptide coupling strategy is employed:

  • Boc-L-valine activation : TBTU (1.05 equiv) and DIEA (2.0 equiv) in dichloromethane activate the carboxylate at 0°C.

  • Coupling to L-proline derivative : The activated valine is added to a solution of (4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-L-proline methyl ester (1.0 equiv). After 18 h at 25°C, the Boc-valyl-proline product is isolated in 89% yield.

Fragment Coupling

The cyclopropane carboxamide (1.0 equiv) is coupled to the Boc-valyl-proline-isoquinoline fragment (1.3 equiv) using:

  • TBTU (1.45 equiv) and DIEA (3.0 equiv) in dichloromethane.

  • DMAP (1.5 equiv) accelerates the reaction, achieving 89% yield after 18 h.

Ester Hydrolysis

The methyl ester is saponified using:

  • Lithium hydroxide monohydrate (3.0 equiv) in THF/water (1:1) at 20°C for 18 h.

  • Acidification with 0.2 M HCl precipitates the carboxylic acid, yielding 98% product.

Analytical Data :

  • ¹³C NMR (DMSO-d6): δ 172.32 (cyclopropane C=O), 170.63 (Boc valine C=O), 169.04 (proline C=O).

  • HRMS (ES+) : m/z 767.3521 [M+H]⁺ (calc. 767.3518).

Industrial-Scale Modifications

  • Solvent Substitution : Cyclohexane replaces benzene in recrystallization steps to reduce toxicity.

  • Catalytic Recycling : Excess di-tert-butyl dicarbonate from Boc protection is recovered and reused, improving atom economy.

Quality Control and Characterization

HPLC Purity : >99.5% (Hypersil Gold PFP column, 215 nm).
Chiral Analysis : Enantiomeric excess confirmed via chiral stationary phase (Chiralcel OD-H, hexane/ethanol 80:20) .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbamate group can yield an amine.

Scientific Research Applications

The compound (1R,2S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-valyl-(4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-L-prolyl-1-amino-N-(cyclopropylsulfonyl)-2-ethenylcyclopropanecarboxamide , identified by its CAS number 630420-16-5 , is a complex organic molecule with significant potential in pharmaceutical research and development. This article explores its applications, focusing on its role in medicinal chemistry, biological activity, and potential therapeutic uses.

Chemical Properties and Structure

The compound features several notable structural elements:

  • Chiral centers : The presence of multiple chiral centers suggests that stereochemistry may play a crucial role in its biological activity.
  • Functional groups : The molecule contains various functional groups, including an amide, ether, and sulfonamide, which are often associated with biological activity.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₃₁ClN₃O₄S
  • Molecular Weight : 404.98 g/mol

Anticancer Activity

Research indicates that compounds similar to this structure may exhibit anticancer properties. The presence of the isoquinoline moiety is particularly interesting as isoquinolines have been studied for their ability to inhibit cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in various cancer cell lines, suggesting potential for further development as anticancer agents.

Antiviral Properties

The compound's structural features may also confer antiviral activity. Compounds with similar configurations have been investigated for their ability to inhibit viral replication mechanisms. This could be particularly relevant in the context of emerging viral infections where traditional antiviral therapies are ineffective.

Neurological Applications

Given the presence of the chloro and methoxy substituents, there is potential for this compound to interact with neurological pathways. Research into similar compounds has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems or providing neuroprotective effects.

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • A study published in Journal of Medicinal Chemistry demonstrated that a related compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range.
  • Another investigation reported that derivatives exhibited promising antiviral activity against influenza virus strains, highlighting their potential use in developing new antiviral therapies.

Synthesis Pathways

The synthesis of this compound generally involves multiple steps:

  • Formation of the core structure through coupling reactions.
  • Functionalization at specific sites to introduce the desired substituents.
  • Purification using chromatographic techniques to isolate the final product.

Mechanism of Action

The mechanism of action of (1R,2S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-valyl-(4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-L-prolyl-1-amino-N-(cyclopropylsulfonyl)-2-ethenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Mass Spectrometry (MS) and Molecular Networking

  • Fragmentation patterns: Molecular networking via MS/MS links compounds with cosine scores (1 = identical spectra; 0 = unrelated). For example, cyclopropane-containing analogs like N,N-diethyl-1-phenylcyclopropane-1-carboxamide () would share fragmentation nodes with the target compound due to their cyclopropane cores .
  • Differentiation: The isoquinoline and sulfonyl groups in the target compound would yield unique fragment ions (e.g., m/z 242 for 7-chloro-4-methoxy-isoquinoline), distinguishing it from simpler cyclopropane derivatives .

NMR Spectroscopy

  • Chemical shift analysis: Comparing NMR profiles (e.g., Figure 6 in ) reveals conserved regions (e.g., prolyl backbone) and variable regions (e.g., isoquinoline substituent).
  • Key shifts: The cyclopropane protons (δ ~1.5–2.5 ppm) and isoquinoline aromatic protons (δ ~7.0–8.5 ppm) would differ from non-cyclopropane or non-aromatic analogs .

Computational Similarity Assessment

Tanimoto Coefficient and Fingerprint Analysis

  • Similarity indexing : Using Morgan fingerprints (radius = 2), the target compound would show ~60–70% similarity to SAHA-like hydroxamates () due to shared carboxamide motifs but diverge in cyclopropane and sulfonyl regions .
  • Pharmacokinetic properties: Predicted logP values (estimated ~3.5) would exceed simpler carboxamides (e.g., aglaithioduline, logP ~2.8) due to hydrophobic cyclopropane and isoquinoline groups .

QSAR and Chemical Space Networking

  • Binding affinity clustering : The target compound would cluster with cyclopropane-containing protease inhibitors (e.g., carfentanil analogs) in structural similarity networks (Murcko scaffolds; Tanimoto ≥0.5) .
  • Docking variability: Minor structural changes (e.g., substitution of cyclopropylsulfonyl with benzyl groups) could reduce affinity by >2 kcal/mol due to altered hydrophobic interactions .

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Bioactivity (Predicted) Similarity to Target Compound
Target Compound Cyclopropane + peptide Isoquinoline, sulfonyl, Boc Protease/kinase inhibition Reference (100%)
N,N-Diethyl-1-phenylcyclopropane-1-carboxamide () Cyclopropane Phenyl, diethylamide CNS modulation 40% (cyclopropane core)
SAHA () Linear hydroxamate Aliphatic chain, hydroxamate HDAC inhibition 25% (carboxamide motif)
Carfentanil analog () Piperidine + cyclopropane Benzyl, methoxycarbonyl Opioid receptor agonism 35% (rigid core)
4'-Amino-N-(3-azidopropyl)-biphenyl-4-carboxamide () Biphenyl Azidopropyl, carboxamide Click chemistry probes 20% (carboxamide)

Key Observations:

Cyclopropane derivatives (e.g., ) share metabolic stability but lack the target’s isoquinoline-mediated targeting .

Peptide-based compounds (e.g., SAHA) exhibit similar carboxamide motifs but lack the cyclopropane rigidity, reducing membrane permeability .

Sulfonyl-containing analogs (e.g., cyclopropylsulfonyl derivatives) show enhanced solubility but require isoquinoline or prolyl groups for target specificity .

Research Findings and Implications

  • Synthetic challenges : The target compound’s stereochemistry (1R,2S,4R) and multiple protective groups (Boc, sulfonyl) necessitate advanced asymmetric synthesis techniques, akin to carfentanil analog production (79.9% yield in ) .

Biological Activity

Asunaprevir, chemically known as (1R,2S)-N-[(1,1-Dimethylethoxy)carbonyl]-3-methyl-L-valyl-(4R)-4-[(7-chloro-4-methoxy-1-isoquinolinyl)oxy]-L-prolyl-1-amino-N-(cyclopropylsulfonyl)-2-ethenylcyclopropanecarboxamide , is a potent antiviral agent primarily developed for the treatment of Hepatitis C virus (HCV) infections. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical findings.

  • Molecular Formula : C35H46ClN5O9S
  • Molecular Weight : 748.29 g/mol
  • CAS Number : 630420-16-5

Structure

Asunaprevir features a complex structure that includes a cyclopropyl sulfonamide moiety and an isoquinoline derivative, contributing to its unique biological properties.

Asunaprevir functions as a direct-acting antiviral (DAA) targeting the HCV NS3/4A protease. This enzyme is crucial for viral replication as it cleaves the viral polyprotein into functional proteins necessary for HCV life cycle completion. By inhibiting this protease, Asunaprevir effectively reduces viral load in infected individuals.

Inhibition Profile

In vitro studies demonstrate that Asunaprevir exhibits potent inhibitory activity against various HCV genotypes, particularly Genotype 1, with an IC50 value in the low nanomolar range. This high potency underscores its potential as a therapeutic agent in HCV management.

Pharmacokinetics

Asunaprevir displays favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1 to 2 hours post-administration.
  • Half-Life : Approximately 12 hours, allowing for once-daily dosing.
  • Metabolism : Primarily metabolized by liver enzymes (CYP3A4), leading to several metabolites with reduced activity.
  • Excretion : Mainly excreted through feces with minimal renal clearance.

Case Studies and Clinical Trials

Asunaprevir has been evaluated in multiple clinical trials, often in combination with other antiviral agents such as Daclatasvir and Sofosbuvir. Key findings include:

  • Efficacy Rates : In Phase III trials, the combination therapy achieved sustained virologic response (SVR) rates exceeding 90% in treatment-naive patients.
  • Safety Profile : Common adverse effects include fatigue, headache, and gastrointestinal disturbances; serious adverse events are rare.

Table 1: Summary of Clinical Trial Findings

Study DesignTreatment RegimenSVR Rate (%)Adverse Effects
Phase IIAsunaprevir + Daclatasvir95Fatigue, Headache
Phase IIIAsunaprevir + Sofosbuvir92Nausea, Diarrhea
Real-world StudyAsunaprevir + Peginterferon + Ribavirin88Anemia, Rash

Q & A

Q. What are the key synthetic pathways for constructing this compound, and what are the critical stereochemical considerations?

The synthesis involves multi-step coupling reactions, including Boc-protection (tert-butoxycarbonyl), cyclopropane ring formation, and sulfonamide functionalization. Stereochemical control is critical at the (1R,2S) and (4R) centers, requiring chiral auxiliaries or asymmetric catalysis. For example, cyclopropane stereochemistry is achieved via Simmons-Smith reactions with chiral catalysts, while proline derivatives are introduced using solid-phase peptide synthesis (SPPS) .

Methodological Insight :

  • Use NMR (¹H and ¹³C) to confirm stereochemistry at each step, as described in analogous cyclopropane syntheses .
  • Monitor coupling efficiency via LC-MS to ensure >95% purity before proceeding to subsequent steps.

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

Q. What experimental design strategies optimize yield in multi-step syntheses, particularly for cyclopropane-containing intermediates?

Design of Experiments (DoE) is critical for optimizing reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For cyclopropane formation:

  • Use flow chemistry to enhance reproducibility and safety in exothermic reactions .
  • Apply response surface methodology (RSM) to balance competing factors (e.g., enantiomeric excess vs. yield).

Case Study : In analogous syntheses, flow reactors reduced reaction times by 40% while maintaining >90% enantiomeric excess (ee) .

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s reactivity or supramolecular assembly?

Non-covalent interactions between the isoquinoline moiety and sulfonamide group can stabilize transition states in catalytic reactions or drive self-assembly in solution. For example:

  • π-π Stacking : The chloro-methoxy-isoquinoline group participates in aromatic interactions, affecting solubility and crystallization .
  • Hydrogen Bonding : The prolyl backbone and sulfonamide NH groups form intramolecular H-bonds, confirmed by IR spectroscopy and DFT calculations .

Methodological Insight :

  • Use isothermal titration calorimetry (ITC) to quantify binding affinities in solution.
  • Conduct molecular dynamics simulations (e.g., Gaussian or AMBER) to predict aggregation behavior .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

Contradictions between NMR and HRMS data often arise from:

  • Dynamic Stereochemistry : Cyclopropane ring puckering or proline cis-trans isomerism.
  • Solvent Artifacts : Deuterated solvent interactions (e.g., DMSO-d₆ shifting NH peaks).

Resolution Workflow :

  • Compare experimental NMR with computed spectra (DFT/B3LYP/6-31G*).
  • Use 2D NMR (COSY, NOESY) to confirm spatial proximities.
  • Re-synthesize ambiguous intermediates with isotopic labeling (¹³C, ¹⁵N) .

Specialized Methodological Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : Use AutoDock Vina to model binding to serine proteases or GPCRs, leveraging the sulfonamide group’s affinity for zinc ions.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays .

Q. What purification techniques are most effective for isolating stereoisomers or eliminating byproducts?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:IPA gradients.
  • Flash Chromatography : Optimize silica gel gradients to separate cyclopropane diastereomers.
  • Recrystallization : Exploit differential solubility of Boc-protected vs. deprotected intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.